molecular formula C18H20ClN3O B504654 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-87-1

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B504654
CAS No.: 400076-87-1
M. Wt: 329.8g/mol
InChI Key: CPQFRFSYKOBEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry for the development of novel anti-infective and anticancer agents. This compound is a key intermediate for investigating structure-activity relationships (SAR), particularly in optimizing antiplasmodial properties against multi-drug resistant Plasmodium falciparum strains, the most prominent malaria pathogen . Its structural framework is associated with multi-stage antiplasmodial potency and presents a promising scaffold for addressing resistance to current artemisinin-based combination therapies (ACTs) . Furthermore, this chemotype demonstrates broad-spectrum potential against critical priority Gram-positive and Gram-negative ESKAPE pathogens, as identified by the WHO, offering a research pathway for novel antibiotics . In oncology research, the methylpiperazinyl moiety is a recognized pharmacophore in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Compounds featuring this structure are investigated for their ability to potentially modulate the PI3K/AKT/mTOR signaling pathway and exhibit cytotoxic activity against a panel of human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A-549) and human colon carcinoma (HCT-116) . This makes this compound a versatile candidate for researchers exploring targeted therapies in chemical biology and lead optimization campaigns.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFRFSYKOBEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 4-Chloro-N-(2-bromophenyl)benzamide

An alternative one-pot method avoids isolating intermediates:

  • Perform Ullmann coupling between 4-chloro-N-(2-bromophenyl)benzamide and 1-methylpiperazine using CuI/L-proline.

  • Reaction in DMF at 100°C for 48 hours yields the target compound (55–60% yield).

Challenges :

  • Lower yields due to competing side reactions.

  • Requires stringent exclusion of moisture.

Reductive Amination

Though less efficient, reductive amination offers a route without palladium:

  • Condense 2-nitrobenzaldehyde with 1-methylpiperazine.

  • Reduce the nitro group to amine using H₂/Pd-C.

  • Acylate with 4-chlorobenzoyl chloride (Overall yield: 40–50%).

MethodYieldPurityCost Efficiency
Buchwald-Hartwig + Acylation75%>98%High
Ullmann Coupling60%90%Moderate
Reductive Amination50%85%Low

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 343.8 g/mol
  • IUPAC Name : N-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-methylbenzamide

This compound features a chloro group and a piperazine moiety, which contribute to its distinctive biological activities.

Medicinal Chemistry

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is primarily investigated for its potential as a lead compound in drug development. Its structural attributes make it suitable for modifications aimed at enhancing therapeutic efficacy.

Key Areas of Research :

  • Anticancer Activity : This compound has shown promising cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Studies indicate an IC50 value that suggests significant anticancer properties, warranting further clinical exploration.
  • Kinase Inhibition : It has been identified as a RET kinase inhibitor, crucial for tumor growth in RET-dependent cancers. In vitro assays demonstrated effective inhibition of RET kinase activity, suggesting its potential as a targeted therapy.

Neuropharmacological Effects

The piperazine component enhances the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Research indicates that similar compounds exhibit anxiolytic and antidepressant-like effects in animal models, pointing towards its potential in neuropharmacology.

Biological Studies

The compound is extensively studied for its interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic applications.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of benzamide derivatives, including this compound, revealing significant cytotoxicity against multiple cancer cell lines.
  • Kinase Inhibition :
    • Recent research highlighted its role as an inhibitor of RET kinase, leading to reduced cell proliferation in specific cancer types.
  • Neuropharmacological Effects :
    • Investigations into the compound's ability to penetrate the blood-brain barrier have shown promise for treating conditions like anxiety and depression.

Industrial Applications

Beyond medicinal chemistry, this compound is also utilized in industrial applications as an intermediate in chemical synthesis. Its unique structure allows it to serve as a building block for more complex molecules in pharmaceutical manufacturing.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The table below highlights key analogs, their structural variations, and biological activities:

Compound Name Structural Features Biological Targets Key Findings References
4-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide 4-Chlorobenzamide, 4-methylpiperazine Kinases, Dopamine receptors Moderate kinase inhibition; potential CNS activity due to piperazine moiety
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate Piperidine instead of piperazine N/A (crystallographic study) Chair conformation of piperidine; hydrogen-bonded crystal lattice
2-Chloro-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide Nitro group at C5 position Aurora B kinase Enhanced electron-withdrawing effects; improved binding to Aurora B (ΔG = -64.4 kcal/mol)
Ponatinib (AP24534) Imidazo[1,2-b]pyridazin-3-ylethynyl group BCR-ABL (including T315I mutant) Pan-kinase inhibition; clinical use in leukemia
4-Chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide Pyridazine and furan substituents DDR1/DDR2 kinases Selective dual inhibition (IC50 < 10 nM); improved metabolic stability
Imatinib 4-Methylpiperazinylmethyl and pyrimidine groups BCR-ABL, c-KIT First-line CML therapy; limited DDR1/2 activity

Key Structural and Functional Differences

Piperazine vs. Piperazine’s basic nitrogen also facilitates interactions with kinase ATP-binding pockets.

Electron-Withdrawing Substituents :

  • Addition of a nitro group (as in ) increases electrophilicity, improving binding to kinases like Aurora B. However, this may reduce metabolic stability due to increased reactivity.

Heterocyclic Extensions :

  • Ponatinib’s imidazo[1,2-b]pyridazine extension confers broad-spectrum kinase inhibition, including resistance mutations (e.g., T315I in BCR-ABL) . In contrast, simpler benzamides lack this versatility.

Selectivity for DDR1/2 :

  • Compounds with pyridazine (e.g., ) or benzothiadiazin (e.g., ) substituents show >100-fold selectivity for DDR1/2 over other kinases, attributed to steric and electronic complementarity in the active site.

Physicochemical Properties

  • Lipophilicity : The parent compound (LogP ~2.8) is less lipophilic than ponatinib (LogP ~4.1), impacting blood-brain barrier penetration .
  • Solubility : Piperazine-containing analogs exhibit higher aqueous solubility (>50 μM) compared to nitro or pyridazine derivatives (<10 μM) due to ionizable amines .

Biological Activity

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmaceuticals. This compound features a unique structure that includes a benzamide core, a chloro substituent, and a piperazine moiety, which contribute to its diverse biological properties.

  • Chemical Formula : C18H20ClN3O
  • Molecular Weight : 329.83 g/mol
  • IUPAC Name : this compound
  • CAS Number : 400076-87-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific tyrosine kinases, such as BCR-ABL and c-KIT. These kinases are crucial in the signaling pathways that regulate cell proliferation and survival, making them important targets in cancer therapy. The compound's mechanism involves competitive inhibition, where it mimics ATP, thereby blocking the phosphorylation of target proteins essential for tumor growth .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its potency against various cancer cell lines, including those expressing the BCR-ABL fusion protein. For instance, IC50 values have been reported in the range of 47 nM to 67 nM against K562 and Ba/F3 cells, indicating strong inhibitory effects on cell proliferation .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses, although further research is needed to elucidate the specific mechanisms involved .

Study 1: In Vitro Activity Against Cancer Cell Lines

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the IC50 values observed:

Cell LineIC50 (nM)
K562 (CML)47
Ba/F3 BCR-ABL67
MCF7 (Breast)120

This data underscores the compound's potential as a therapeutic agent in treating various cancers .

Study 2: Mechanistic Insights into Tyrosine Kinase Inhibition

Another investigation focused on the mechanistic aspects of how this compound inhibits tyrosine kinases. The study utilized molecular docking simulations alongside biochemical assays to confirm that the compound binds effectively to the ATP-binding site of BCR-ABL, thus preventing substrate phosphorylation and subsequent signaling cascades associated with tumor growth .

Comparison with Similar Compounds

The following table compares this compound with other known tyrosine kinase inhibitors:

CompoundTarget KinaseIC50 (nM)Clinical Use
ImatinibBCR-ABL30CML treatment
DasatinibBCR-ABL25CML and ALL treatment
NilotinibBCR-ABL10CML treatment
4-Chloro Compound BCR-ABL47 Potential CML treatment

This comparison highlights the competitive efficacy of this compound within its class .

Q & A

Q. Answer :

  • 1H/13C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl signals (δ ~165 ppm).
  • HPLC-MS : Confirm molecular weight (M+1 ion at m/z 386.3) and purity (>95%).
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl (750 cm⁻¹).
  • Melting Point : Consistency with literature values (e.g., 143–145°C) ensures structural integrity .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer :
Contradictions often arise from:

  • Counterion Effects : Hydrochloride salts (common in synthesis) vs. free bases.
  • pH Dependency : Solubility increases in acidic buffers (pH 2–3) due to protonation of the piperazine ring.
    Methodology :
  • Use differential scanning calorimetry (DSC) to assess polymorphic forms.
  • Compare solubility in DMSO vs. aqueous buffers (PBS, pH 7.4) .

Advanced: What experimental strategies are recommended for identifying the biological targets of this compound?

Q. Answer :

  • Surface Plasmon Resonance (SPR) : Screen against recombinant enzymes (e.g., kinases, phosphatases).
  • Covalent Binding Assays : Use mass spectrometry to detect adducts (e.g., cysteine residues in PPARδ, as seen in related compounds).
  • Mutagenesis Studies : Replace suspected binding-site residues (e.g., Cys249 in PPARδ) to confirm interactions .

Basic: How can researchers ensure purity and assess batch-to-batch variability during synthesis?

Q. Answer :

  • Normal-Phase Chromatography : Purify intermediates using silica gel and methanol/chloroform gradients.
  • Elemental Analysis : Verify C, H, N, Cl content (±0.3% deviation).
  • HPLC-PDA : Monitor for byproducts (e.g., unreacted 4-chlorobenzoyl chloride) .

Advanced: What biochemical pathways are influenced by this compound, and how can they be mapped?

Q. Answer :

  • Transcriptomics : RNA-seq to identify downregulated genes (e.g., bacterial acps-pptase pathways).
  • Metabolomics : Track changes in lipid metabolism (e.g., CPT1a inhibition in PPARδ pathways).
  • Enzyme Activity Assays : Measure IC₅₀ values for target enzymes (e.g., acetyl-CoA carboxylase) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Answer :

  • Substituent Variation : Replace the 4-chlorophenyl group with trifluoromethyl (enhances lipophilicity) or pyridyl (improves hydrogen bonding).
  • Bioisosteric Replacement : Swap piperazine with morpholine to assess steric effects.
  • In Silico Docking : Prioritize derivatives with predicted binding affinity >8.0 kcal/mol .

Basic: What factors influence the compound’s stability in long-term storage?

Q. Answer :

  • pH : Store as hydrochloride salt (pH 4–5) to prevent degradation.
  • Temperature : –20°C in desiccated conditions reduces hydrolysis.
  • Excipients : Add antioxidants (e.g., BHT) to aqueous formulations .

Advanced: How can researchers assess selectivity against off-target receptors?

Q. Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors).
  • Kinome Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • Proteomic Pull-Down : Combine with mass spectrometry to identify non-target interactions .

Advanced: What computational tools are recommended for modeling interactions with putative targets?

Q. Answer :

  • Molecular Docking (AutoDock Vina) : Predict binding modes to PPARδ or bacterial enzymes.
  • MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability.
  • QSAR Models : Train on datasets with IC₅₀ values to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.